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Compound of Interest |

3-Bromo-5-methoxy-4-
Compound Name: .

propoxybenzonitrile
CAS No.: 515848-04-1

Cat. No.: B1270980

Get Quote

3-Bromo-5-methoxy-4-propoxybenzonitrile is a highly functionalized aromatic compound

poised for significant application in synthetic and medicinal chemistry. Its unique substitution
pattern, featuring an aryl bromide, a nitrile group, and two distinct ether moieties, makes it a
valuable intermediate for constructing complex molecular architectures. The strategic
placement of these functional groups provides orthogonal chemical handles for selective
modification, rendering it an attractive building block for targeted drug discovery programs.

This guide provides a comprehensive overview of the chemical properties, a robust synthetic
protocol, and the strategic applications of 3-Bromo-5-methoxy-4-propoxybenzonitrile. The
information herein is synthesized from established chemical principles and data from closely
related analogues, offering a predictive and practical framework for researchers. The aryl
bromide serves as a key anchor for carbon-carbon and carbon-heteroatom bond formation via
transition-metal-catalyzed cross-coupling reactions, while the nitrile group can be transformed
into a variety of other functional groups or act as a bioisostere for carbonyls in bioactive
molecules. The methoxy and propoxy groups modulate the electronic properties and
lipophilicity of the scaffold, which are critical parameters in drug design.
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Chemical Identity and Physicochemical Properties

While specific experimental data for 3-Bromo-5-methoxy-4-propoxybenzonitrile is not widely
published, its core properties can be reliably predicted based on its structure and comparison

to well-documented analogues.
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Property

Value

Comments

Chemical Structure

The structure features a
1,3,4,5-tetrasubstituted

benzene ring.

IUPAC Name

3-Bromo-5-methoxy-4-

propoxybenzonitrile

Molecular Formula C11H12BrNO2 Calculated from the structure.
] Based on the molecular
Molecular Weight 270.12 g/mol
formula.[1]
The closely related analogue,
) ] 3-Bromo-4-isopropoxy-5-
CAS Number Not publicly available o
methoxybenzonitrile, has the
CAS number 515848-62-1.[1]
Predicted based on analogues
like 3-Bromo-5-
) ) ) methoxybenzonitrile and 3-
White to off-white crystalline
Appearance id Bromo-4-hydroxy-5-
soli
methoxybenzonitrile, which are
crystalline solids or powders.
[21[3]
Soluble in common organic
Solubili solvents (e.g., DCM, EtOAc, Typical for substituted aromatic
olubili
Y DMF, DMSO); Insoluble in compounds of this nature.
water.
The related precursor, 3-
Bromo-4-hydroxy-5-
] ] ) methoxybenzonitrile, has a
Melting Point > 100 °C (Predicted) ] ]
melting point of 137-140 °C.[3]
Alkylation would likely lower
the melting point.
Boiling Point > 250 °C (Predicted) The less substituted 3-Bromo-

5-methoxybenzonitrile has a
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predicted boiling point of 253.5
°C.[2]

Synthesis and Purification Protocol

The synthesis of 3-Bromo-5-methoxy-4-propoxybenzonitrile can be efficiently achieved via a
two-step sequence starting from the commercially available 3-bromo-4-hydroxy-5-
methoxybenzaldehyde (5-bromovanillin). This strategy involves a Williamson ether synthesis
followed by the conversion of the aldehyde to a nitrile.

Diagram of the Synthetic Workflow

3-Bromo-4-hydroxy- Step 1: Propylation Reaction 3-Bromo-5-methoxy- Step 2: Nitrile Formation eaction 3-Bromo-5-methoxy-
5-methoxybenzaldehyde 1-Bramawitihaneson Ether Synthesis) 4-propoxybenzaldehyde Hydrexylamiepytfd, to Nitrile Conversion) 4-propoxybenzonitrile (Target)
K2COsDMF Pyrhtiine FFAA

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-Bromo-5-methoxy-4-
propoxybenzaldehyde

This step involves the alkylation of the phenolic hydroxyl group of 5-bromovanillin with a
propylating agent.

 Principle (Causality): The Williamson ether synthesis is a classic and reliable method for
forming ethers. A weak base like potassium carbonate (K2CO3) is sufficient to deprotonate
the acidic phenolic proton, forming a phenoxide intermediate. This nucleophilic phenoxide
then attacks the electrophilic carbon of 1-bromopropane in an S»2 reaction to form the
desired propyl ether. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this
reaction as it solvates the potassium cation, leaving the phenoxide anion more reactive.

e Detailed Protocol:

o To a solution of 3-bromo-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in anhydrous
DMF, add potassium carbonate (2.5 equivalents).
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o Add 1-bromopropane (1.4 equivalents) to the stirring mixture.

o Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring by TLC or LC-MS
for the disappearance of the starting material.

o Upon completion, cool the mixture to room temperature and pour it into ice water.
o Extract the agueous layer with an organic solvent such as ethyl acetate (3x).

o Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate
(MgSO0a), filter, and concentrate under reduced pressure to yield the crude aldehyde
product.

o Purification via column chromatography on silica gel may be performed if necessary.

Step 2: Synthesis of 3-Bromo-5-methoxy-4-
propoxybenzonitrile

This step converts the intermediate aldehyde into the final nitrile product. Acommon and
effective method is a two-stage, one-pot procedure involving the formation of an oxime followed
by dehydration.

 Principle (Causality): The aldehyde first reacts with hydroxylamine hydrochloride to form an
aldoxime. Pyridine acts as a base to neutralize the HCI byproduct. The subsequent
dehydration of the oxime to the nitrile is achieved using a strong dehydrating agent.
Trifluoroacetic anhydride (TFAA) is highly effective for this transformation, reacting with the
oxime to form an intermediate that readily eliminates trifluoroacetic acid to yield the nitrile.

e Detailed Protocol:

o

Dissolve the crude 3-bromo-5-methoxy-4-propoxybenzaldehyde (1 equivalent) and
hydroxylamine hydrochloride (5 equivalents) in a mixture of ethanol and pyridine.

Heat the solution to 65 °C and stir for 16 hours to form the oxime intermediate.

o

Cool the reaction mixture to 0 °C in an ice bath.

[¢]
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o Slowly add trifluoroacetic anhydride (2 equivalents) to the cooled solution.

o Allow the mixture to warm to room temperature and stir for an additional 24-48 hours.
o Carefully pour the reaction mixture into ice water to quench the reaction.

o Extract the product with ethyl acetate or dichloromethane (3x).

o Combine the organic layers, wash with brine, dry over MgSOa, filter, and concentrate in

vacuo.

o Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl
acetate gradient) to obtain the pure 3-Bromo-5-methoxy-4-propoxybenzonitrile.

Spectral Characterization (Predicted)

e H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons and the alkoxy chains. The two aromatic protons will appear as doublets in the
aromatic region (6 7.0-7.5 ppm) with a small meta-coupling constant (J = 2-3 Hz). The
methoxy group will be a sharp singlet around & 3.9 ppm. The propoxy group will show a
triplet for the O-CHz protons (d = 4.0 ppm), a sextet for the central CHz protons (6 = 1.8
ppm), and a triplet for the terminal CHs protons (& = 1.0 ppm).

e 13C NMR: The carbon NMR spectrum will display 11 unique signals. The nitrile carbon (C=N)
will be in the & 115-120 ppm range. The aromatic carbons will appear between 6 110-160
ppm, with the carbon bearing the bromine atom at the lower end of this range (= 115 ppm)
and the oxygen-substituted carbons at the higher end (= 150-160 ppm). The signals for the
methoxy and propoxy carbons will be found in the upfield region.

» IR Spectroscopy: Key vibrational bands will include a sharp, strong peak for the nitrile (C=N)
stretch around 2220-2240 cm~1. C-O stretching bands for the ethers will be present in the
1200-1300 cm~? region, and C-H stretching bands for the aromatic and aliphatic groups will
appear around 2850-3100 cm~1,

e Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the
molecular ion [M]* due to the presence of one bromine atom (°Br and &!Br in an
approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 270 and 272.
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Chemical Reactivity and Synthetic Utility

The utility of 3-Bromo-5-methoxy-4-propoxybenzonitrile stems from the reactivity of its aryl
bromide and nitrile functional groups.

Diagram of Key Reaction Pathways

3-Bromo-5-methoxy-
_ 4-propoxybenzonitrile —

Forms C-C bond /m‘d
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Click to download full resolution via product page
Caption: Major synthetic transformations available from the molecule.

o Aryl Bromide Reactivity: The C-Br bond is the primary site for diversification. It is an ideal
substrate for a wide array of palladium-catalyzed cross-coupling reactions.

o Suzuki and Stille Couplings: Enables the formation of C(sp?)-C(sp?) bonds by coupling
with organoboron or organotin reagents, respectively. This is a cornerstone for building
biaryl structures commonly found in kinase inhibitors.[1][4]

o Buchwald-Hartwig Amination: Allows for the construction of C-N bonds, providing access
to anilines and their derivatives, which are prevalent scaffolds in pharmaceuticals.[1][4]

o Sonogashira Coupling: Facilitates the formation of C(sp?)-C(sp) bonds with terminal
alkynes, a key step in synthesizing various natural products and functional materials.

o Heck Coupling: Forms C(sp?)-C(sp?2) bonds with alkenes, useful for elaborating side
chains.
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 Nitrile Group Transformations: The nitrile group is a versatile precursor to other
functionalities.

o Reduction: Can be reduced to a primary amine (benzylamine derivative) using strong
reducing agents like LiAlH4 or catalytic hydrogenation. This introduces a basic center,
often desirable for drug-receptor interactions.

o Hydrolysis: Can be fully hydrolyzed to a carboxylic acid under acidic or basic conditions, or
partially hydrolyzed to a primary amide.

o Addition Reactions: Grignard or organolithium reagents can add to the nitrile to form
ketones after agueous workup.

Applications in Drug Discovery

Substituted benzonitriles are crucial intermediates in pharmaceutical development.[3] The
specific substitution pattern of 3-Bromo-5-methoxy-4-propoxybenzonitrile makes it
particularly relevant for synthesizing molecules targeting protein kinases. Many kinase
inhibitors feature a substituted aromatic core that occupies the adenine-binding region of the
ATP pocket, and this scaffold provides an excellent starting point for exploring structure-activity
relationships.[1][4] Its functional groups are valuable for creating libraries of compounds for
screening against various therapeutic targets, including those for oncology and inflammatory
diseases.[1][4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can
be reliably inferred from closely related chemicals such as 3-bromo-4-hydroxy-5-
methoxybenzonitrile.[5]
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Hazard Class Statement GHS Pictogram
Acute Toxicity (Oral) H302: Harmful if swallowed.[5]  GHS07
o H312: Harmful in contact with
Acute Toxicity (Dermal) ) GHSO07
skin.[5]

Acute Toxicity (Inhalation) H332: Harmful if inhaled.[5] GHSO07
Skin Corrosion/Irritation H315: Causes skin irritation.[5]  GHSO07
o H319: Causes serious eye
Eye Damage/Irritation S GHSO07

irritation.[5]
H335: May cause respiratory
STOT-SE GHSO07

irritation.[5]

Handling Procedures and Personal Protective

Equipment (PPE)

» Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or

vapors.

» Personal Protective Equipment:

o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

o Hand Protection: Wear chemically resistant gloves (e.qg., nitrile rubber).

o Skin and Body Protection: Wear a lab coat.

e Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.

Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this

product. Wash hands thoroughly after handling.

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion
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3-Bromo-5-methoxy-4-propoxybenzonitrile represents a strategically designed chemical
intermediate with significant potential for drug discovery and complex organic synthesis. Its
well-defined reactive sites—the aryl bromide for cross-coupling and the nitrile for functional
group interconversion—provide a robust platform for molecular diversification. This guide offers
a foundational understanding of its properties, a reliable synthetic pathway, and a clear
perspective on its applications, empowering researchers to leverage this versatile building
block in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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